5-Thiazolecarboxaldehyde, 2-(methylthio)-
Overview
Description
5-Thiazolecarboxaldehyde, 2-(methylthio)- is a chemical compound that belongs to the thiazole family. It is a yellowish liquid with a pungent odor and is commonly used in various fields such as medical, environmental, and industrial research.
Mechanism of Action
Mode of Action
Thiazole derivatives have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Thiazole derivatives have been reported to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxaldehyde, 2-(methylthio)- typically involves the reaction of thiazole derivatives with methylthiolating agents under controlled conditions. One common method includes the use of thiazole-5-carboxaldehyde as a starting material, which is then reacted with methylthiolating agents such as methyl iodide in the presence of a base like sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 5-Thiazolecarboxaldehyde, 2-(methylthio)- often involves large-scale synthesis using automated reactors. The process includes the continuous feeding of reactants and the use of catalysts to enhance the reaction rate. The product is then purified through distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
5-Thiazolecarboxaldehyde, 2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiazole derivatives with reduced functional groups.
Substitution: It can undergo nucleophilic substitution reactions at the carbonyl or thiazole ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
5-Thiazolecarboxaldehyde, 2-(methylthio)- is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex thiazole derivatives.
Biology: In the study of enzyme inhibitors and as a probe for biological assays.
Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of dyes, agrochemicals, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-Thiazolecarboxaldehyde: Similar structure but lacks the methylthio group.
4-Methyl-2-thiazolecarboxaldehyde: Similar structure with a methyl group at the 4-position.
Benzothiazole-2-carboxaldehyde: Contains a benzene ring fused to the thiazole ring.
Uniqueness
5-Thiazolecarboxaldehyde, 2-(methylthio)- is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity. This functional group enhances its ability to participate in specific chemical reactions and interact with biological targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-methylsulfanyl-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS2/c1-8-5-6-2-4(3-7)9-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTRZOGRFFKGSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(S1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501277815 | |
Record name | 2-(Methylthio)-5-thiazolecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501277815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95453-55-7 | |
Record name | 2-(Methylthio)-5-thiazolecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95453-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylthio)-5-thiazolecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501277815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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